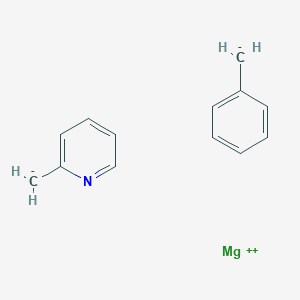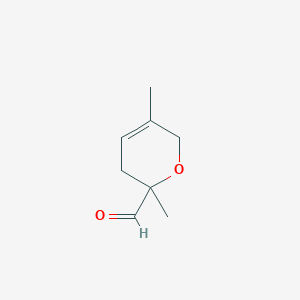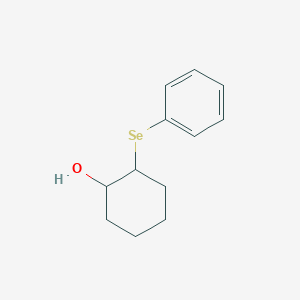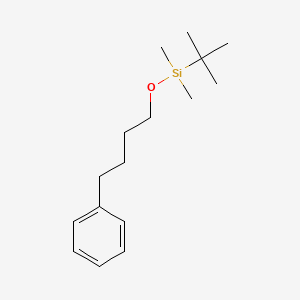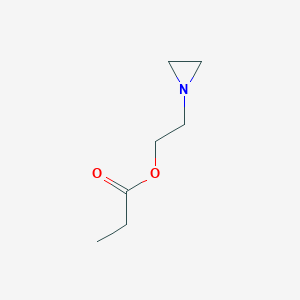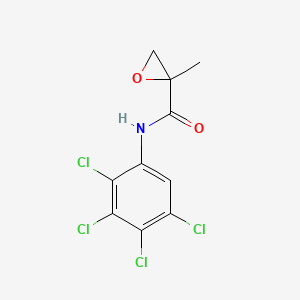![molecular formula C4H8N2O B14464676 N-[(E)-(Dimethylamino)methylidene]formamide CAS No. 67200-08-2](/img/structure/B14464676.png)
N-[(E)-(Dimethylamino)methylidene]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(Dimethylamino)methylidene]formamide is an organic compound with the molecular formula C4H8N2O. It is a derivative of formamide, where the hydrogen atom is replaced by a dimethylamino group. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(E)-(Dimethylamino)methylidene]formamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(Dimethylamino)methylidene]formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted formamides. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
N-[(E)-(Dimethylamino)methylidene]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-[(E)-(Dimethylamino)methylidene]formamide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electrons, making the compound reactive towards electrophiles. Conversely, the formamide group can accept electrons, making it reactive towards nucleophiles. This dual reactivity allows it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the methylene group.
N,N-Dimethylacetamide: Similar but has an acetyl group instead of a formyl group.
N,N-Dimethylmethanamide: Similar but has a methanamide group.
Uniqueness
N-[(E)-(Dimethylamino)methylidene]formamide is unique due to its specific reactivity profile, which allows it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable compound in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
67200-08-2 |
|---|---|
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
N-(dimethylaminomethylidene)formamide |
InChI |
InChI=1S/C4H8N2O/c1-6(2)3-5-4-7/h3-4H,1-2H3 |
Clé InChI |
KZQIDLFHPVGZQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


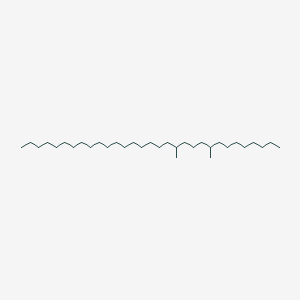
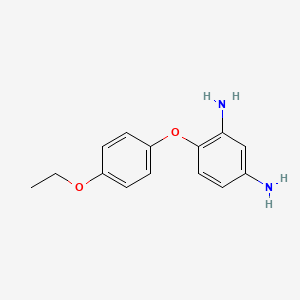

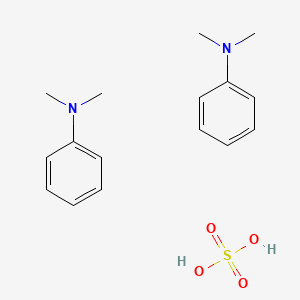

![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

